A Technical Guide to 4-Methylumbelliferyl Heptanoate: Structure, Properties, and Applications in Fluorometric Assays
A Technical Guide to 4-Methylumbelliferyl Heptanoate: Structure, Properties, and Applications in Fluorometric Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methylumbelliferyl heptanoate (B1214049) (4-MU-heptanoate), a fluorogenic substrate widely utilized in biomedical research and drug discovery. The document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its application in key assays.
Chemical Structure and Properties
4-Methylumbelliferyl heptanoate is a synthetic compound belonging to the coumarin (B35378) family. Its chemical structure consists of a 4-methylumbelliferone (B1674119) core linked to a heptanoate group via an ester bond. This ester linkage is the key to its function as a fluorogenic substrate. In its native state, the molecule is non-fluorescent. However, upon enzymatic cleavage of the ester bond by esterases or lipases, the highly fluorescent 4-methylumbelliferone (4-MU) is released. The fluorescence of 4-MU can be readily quantified, providing a sensitive measure of enzymatic activity.
Below is a summary of the key chemical identifiers and properties of 4-Methylumbelliferyl heptanoate.
| Property | Value | Reference |
| IUPAC Name | (4-methyl-2-oxochromen-7-yl) heptanoate | [1] |
| Synonyms | 4-Methylumbelliferyl enanthate, Heptanoic acid 4-methylumbelliferyl ester | [2][3] |
| CAS Number | 18319-92-1 | [2][3][4] |
| Molecular Formula | C₁₇H₂₀O₄ | [2][3][4] |
| Molecular Weight | 288.34 g/mol | [2][3][4] |
| Appearance | White to off-white powder | [2][3] |
| Melting Point | 41-42 °C | [2][3][5] |
| Solubility | Soluble in pyridine (B92270) (50 mg/mL), ethanol, and DMSO.[2][3] | |
| SMILES String | CCCCCCC(=O)Oc1ccc2c(c1)OC(=O)C=C2C | [2][3] |
| InChI Key | FFNBFZWIBOIPIV-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | -20°C | [2][3] |
Experimental Applications and Protocols
4-Methylumbelliferyl heptanoate is a versatile substrate for various fluorometric assays, primarily for measuring lipase (B570770) and esterase activity. It is also employed in cell viability and cytotoxicity assays.
Fluorometric Lipase Activity Assay
This assay quantifies the activity of lipases, enzymes that hydrolyze fats. The protocol below is a representative method adapted from procedures for similar 4-methylumbelliferyl ester substrates.
Principle: Lipase cleaves the heptanoate group from 4-Methylumbelliferyl heptanoate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The rate of fluorescence increase is directly proportional to the lipase activity.
Experimental Protocol:
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Reagent Preparation:
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Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0.
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Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl heptanoate in dimethyl sulfoxide (B87167) (DMSO).
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Working Substrate Solution: Dilute the stock solution to a final concentration of 0.25 mM in the assay buffer. For some lipases, the addition of a stabilizing agent like 0.006% (w/v) SDS may be necessary to prevent precipitation of the hydrophobic substrate.
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Enzyme Solution: Prepare dilutions of the lipase sample in the assay buffer.
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Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone (4-MU) in the assay buffer, ranging from 1 µM to 50 µM, from a stock solution in DMSO.
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Stop Solution: 10% o-phosphoric acid in MilliQ water.
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-
Assay Procedure:
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Pipette 50 µL of the enzyme solution into the wells of a black, clear-bottom 96-well plate.
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For the standard curve, add 50 µL of each 4-MU dilution to separate wells. Add 50 µL of assay buffer to blank wells.
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To initiate the reaction, add 50 µL of the working substrate solution to the enzyme-containing wells.
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Incubate the plate at 37°C for a suitable time (e.g., 25 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
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Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[4]
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-
Data Analysis:
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Subtract the fluorescence of the blank from all readings.
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Generate a standard curve by plotting the fluorescence intensity against the known concentrations of 4-MU.
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Determine the concentration of 4-MU produced in the enzymatic reactions from the standard curve.
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Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.
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Cell Viability and Cytotoxicity Assay
This assay is based on the principle that viable cells contain active intracellular esterases that can cleave 4-Methylumbelliferyl heptanoate.[2][3][6] The resulting fluorescence is proportional to the number of viable cells.
Principle: Intracellular esterases in living cells hydrolyze the non-fluorescent 4-Methylumbelliferyl heptanoate into the fluorescent 4-methylumbelliferone. The intensity of the fluorescence is a measure of the number of viable cells.
Experimental Protocol:
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Reagent Preparation:
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Cell Culture Medium: Appropriate for the cell line being tested.
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Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl heptanoate in DMSO.
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Working Substrate Solution: Dilute the stock solution in cell culture medium to a final concentration (e.g., 100 µM). The optimal concentration should be determined empirically.
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Lysis Buffer (optional): A solution to lyse the cells and release the fluorescent product, which can enhance signal detection.
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-
Assay Procedure:
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Plate cells in a 96-well plate at a desired density and allow them to adhere and grow for a specified period.
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If testing for cytotoxicity, treat the cells with the test compounds for the desired duration.
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
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Add 100 µL of the working substrate solution to each well.
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
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(Optional) Add lysis buffer to each well.
-
Measure the fluorescence in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.[4]
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-
Data Analysis:
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Subtract the fluorescence of wells containing medium and substrate but no cells (background).
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The fluorescence intensity is directly proportional to the number of viable cells. For cytotoxicity assays, results are often expressed as a percentage of the fluorescence of untreated control cells.
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Workflow and Pathway Visualization
The following diagrams illustrate the fundamental workflow of an enzymatic assay using 4-Methylumbelliferyl heptanoate and the logical relationship of the components.
Caption: Workflow for a fluorometric enzymatic assay using 4-Methylumbelliferyl heptanoate.
Caption: Enzymatic hydrolysis of 4-Methylumbelliferyl heptanoate.
References
- 1. A fluorimetric method for measuring lipase activity based on umbelliferyl esters | Semantic Scholar [semanticscholar.org]
- 2. 4-methylumbelliferyl heptanoate (MUH) - Cell Viability Assay [protocols.io]
- 3. protocols.io [protocols.io]
- 4. 4-Methylumbelliferyl heptanoate, Fluorogenic lipase substrate (CAS 18319-92-1) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
